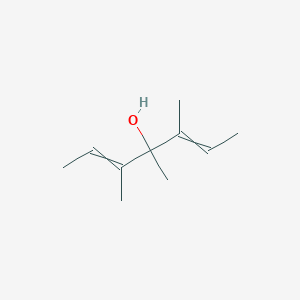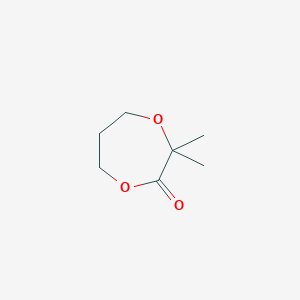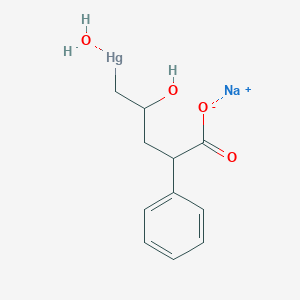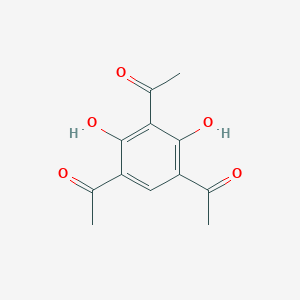![molecular formula C28H62O5Si3 B14487873 Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate CAS No. 63812-01-1](/img/structure/B14487873.png)
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is a chemical compound with the molecular formula C28H62O5Si3 and a molecular weight of 563.0454 . This compound is a methyl ester derivative of octadecanoic acid, where the hydroxyl groups at positions 9, 10, and 12 are substituted with trimethylsilyl groups . The trimethylsilyl groups confer unique properties to the compound, such as increased volatility and chemical inertness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The esterification can be achieved using methanol in the presence of an acid catalyst . The hydroxyl groups are then silylated using trimethylsilyl chloride or bis(trimethylsilyl)acetamide under anhydrous conditions .
Industrial Production Methods
the general approach would involve large-scale esterification and silylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Applications De Recherche Scientifique
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers.
Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur. This protection is particularly useful in multi-step organic syntheses, where specific functional groups need to be preserved .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10,18-trihydroxyoctadecanoic acid, methyl ester: Similar structure but without the trimethylsilyl groups.
Trimethylsilyl ethers: Compounds with similar silylation but different core structures.
Uniqueness
Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate is unique due to the presence of three trimethylsilyl groups, which provide enhanced volatility and chemical stability compared to other similar compounds. This makes it particularly useful in applications requiring these properties .
Propriétés
Numéro CAS |
63812-01-1 |
|---|---|
Formule moléculaire |
C28H62O5Si3 |
Poids moléculaire |
563.0 g/mol |
Nom IUPAC |
methyl 9,10,12-tris(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C28H62O5Si3/c1-12-13-14-18-21-25(31-34(3,4)5)24-27(33-36(9,10)11)26(32-35(6,7)8)22-19-16-15-17-20-23-28(29)30-2/h25-27H,12-24H2,1-11H3 |
Clé InChI |
KSUUHGPVNFXSTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


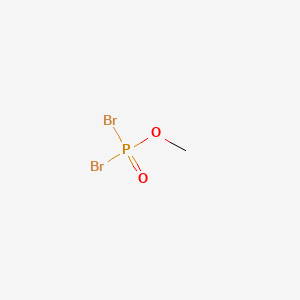

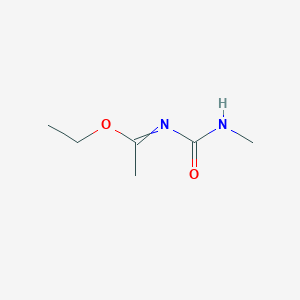
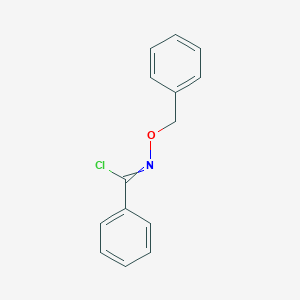
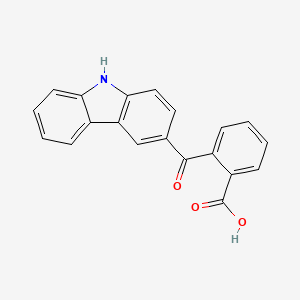
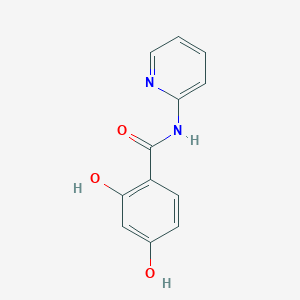
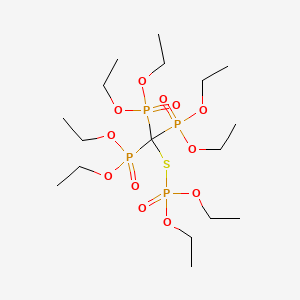
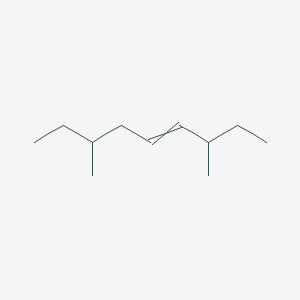
![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
